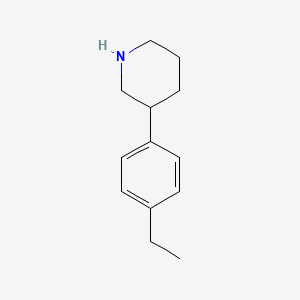

3-(4-Ethylphenyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Ethylphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms. The addition of a 4-ethylphenyl group to the piperidine ring enhances its chemical properties and potential applications. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylphenyl)piperidine typically involves the reaction of 4-ethylbenzaldehyde with piperidine under specific conditions. One common method is the reductive amination of 4-ethylbenzaldehyde with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production.

Análisis De Reacciones Químicas

Substitution Reactions

3-(4-Ethylphenyl)piperidine participates in nucleophilic substitution reactions due to the electron-rich piperidine ring. Key findings include:

-

Chlorination : Reaction with thionyl chloride (SOCl₂) converts the hydroxyl group (if present) to a chloro derivative under mild conditions (0–25°C) .

-

Alkylation : Alkyl halides react at the nitrogen atom of the piperidine ring. For example, treatment with methyl iodide (CH₃I) in THF yields N-methyl-3-(4-ethylphenyl)piperidine .

Table 1: Substitution Reactions and Yields

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| N-Alkylation | CH₃I, THF, 25°C, 12h | N-Methyl-3-(4-ethylphenyl)piperidine | 65–72 | |

| Chlorination | SOCl₂, DCM, 0°C → 25°C | This compound-Cl | 84 |

Oxidation and Reduction

The piperidine ring undergoes redox reactions:

-

Oxidation : Using m-chloroperbenzoic acid (mCPBA) or H₂O₂ forms N-oxide derivatives. This reaction occurs at room temperature in dichloromethane .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces unsaturated bonds in substituted derivatives (e.g., 1,2,3,6-tetrahydropyridines) to saturated piperidines .

Table 2: Redox Reaction Parameters

| Reaction Type | Reagents/Conditions | Major Product | Selectivity | Source |

|---|---|---|---|---|

| N-Oxidation | mCPBA, DCM, 24h | This compound-N-oxide | >90% | |

| Hydrogenation | H₂ (1 atm), 10% Pd/C, MeOH | Saturated piperidine derivative | 88% |

Acylation and Esterification

The secondary amine group reacts with acylating agents:

-

Acylation : Benzoyl chloride (PhCOCl) in chloroform produces N-benzoyl derivatives. This reaction is accelerated by bases like triethylamine .

-

Esterification : Carboxylic acid derivatives (e.g., RCOOH) form esters under Steglich conditions (DCC, DMAP) .

Key Example :

-

N-Acetylation : Reaction with acetyl chloride yields N-acetyl-3-(4-ethylphenyl)piperidine (85% yield) .

Cyclization and Ring Expansion

Intramolecular cyclization reactions are critical for synthesizing polycyclic frameworks:

-

Prins Cyclization : Using aldehydes (e.g., formaldehyde) in acidic media forms fused bicyclic structures .

-

Aza-Michael Addition : Enantioselective cyclization with organocatalysts (e.g., quinoline derivatives) generates 2,6-disubstituted piperidines .

Table 3: Cyclization Outcomes

| Reaction Type | Conditions | Product | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|

| Prins Cyclization | HCHO, HCl, DCM | Bicyclo[4.3.0]nonane derivative | N/A | |

| Organocatalyzed | Quinoline/TFA, CHCl₃ | 2,6-trans-Piperidine | 92% |

Biological Activity and Pharmacological Relevance

While not a direct reaction, the ethylphenyl group enhances interactions with biological targets:

-

Dopamine Transporter (DAT) Inhibition : Derivatives show nanomolar affinity (Ki = 3–15 nM) due to hydrophobic interactions with the DAT binding pocket .

-

σ₁ Receptor Antagonism : Structural analogs exhibit dual activity at σ₁ and histamine H₃ receptors, suggesting therapeutic potential in neuropathic pain .

Comparative Reactivity with Analogues

The ethyl group at the para position influences reactivity:

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticancer Activity

Piperidine derivatives, including 3-(4-Ethylphenyl)piperidine, have shown promise in cancer treatment. Research indicates that these compounds can inhibit the migration of cancer cells and induce cell cycle arrest, thereby reducing cell survivability. Specifically, studies have highlighted the effectiveness of piperidine in treating various cancers, such as breast, prostate, colon, lung, and ovarian cancers.

Case Study: Prostate Cancer

In prostate cancer cells (PC3), treatment with piperidine derivatives upregulated E-cadherin while downregulating N-cadherin and Vimentin, leading to reduced cell migration. This suggests that piperidine compounds may play a role in inhibiting metastatic behavior in cancer cells.

2. Neurodegenerative Diseases

This compound may also be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Some studies propose that piperidine derivatives can act as selective agonists for somatostatin receptor subtype 4 (SSTR4), which could enhance the degradation of amyloid-beta peptides implicated in Alzheimer's pathology . This mechanism could potentially improve cognitive functions and slow disease progression.

3. Antimicrobial Properties

The compound's structural characteristics allow it to exhibit antimicrobial properties. Piperidine derivatives have been explored for their ability to combat various microbial infections, although specific data on this compound's efficacy remains limited.

Organic Chemistry Applications

Piperidines are critical building blocks in drug design due to their versatile reactivity. The unique structure of this compound makes it an attractive candidate for synthesizing novel therapeutic agents. Its synthesis can be achieved through various methods that leverage its functional groups for further chemical modifications.

Toxicological Considerations

While the potential applications are promising, it is essential to handle this compound with caution due to possible toxicities associated with piperidine derivatives. Safety data sheets (SDS) should always be consulted before laboratory handling to mitigate risks related to flammability or irritant properties.

Mecanismo De Acción

The mechanism of action of 3-(4-Ethylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Piperidine: The parent compound, widely used in pharmaceuticals and organic synthesis.

4-Ethylpiperidine: A derivative with similar structural features but lacking the aromatic ring.

3-Phenylpiperidine: Another derivative with a phenyl group instead of the 4-ethylphenyl group.

Uniqueness: 3-(4-Ethylphenyl)piperidine is unique due to the presence of both the piperidine ring and the 4-ethylphenyl group, which confer distinct chemical and pharmacological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Actividad Biológica

3-(4-Ethylphenyl)piperidine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by an ethylphenyl group attached to the piperidine ring. This structural modification is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound is primarily associated with its potential as a therapeutic agent. The following sections detail its mechanisms of action and therapeutic implications based on available research.

- Somatostatin Receptor Agonism : Research indicates that piperidine derivatives, including this compound, may exhibit selective agonist activity at somatostatin receptor subtype 4 (SSTR4). This receptor is implicated in neurodegenerative diseases such as Alzheimer's disease, where activation may enhance the degradation of amyloid-beta peptides through neprilysin activation .

- Antimicrobial Properties : Some studies have indicated that piperidine derivatives can possess antibacterial and antifungal activities. For instance, a series of compounds related to piperidine have shown promising results against various pathogens, suggesting that this compound may also exhibit similar properties .

- Antitumor Activity : Preliminary evaluations suggest that modifications in the piperidine structure can lead to compounds with antitumor activity. The potential for this compound to affect cancer cell proliferation remains an area for further investigation .

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, providing insights into their therapeutic potential:

- In Silico Studies : A recent study utilized computer-aided methods to predict the biological activity spectra of new piperidine derivatives. The findings suggested that these compounds could interact with various enzymes and receptors, indicating a broad pharmacological profile .

- Synthesis and Evaluation : Research involving the synthesis of piperidine derivatives has shown that structural variations can significantly impact their biological efficacy. For example, certain modifications have resulted in enhanced antimicrobial properties .

Data Tables

The following table summarizes key findings related to the biological activities of this compound and related compounds:

Propiedades

IUPAC Name |

3-(4-ethylphenyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-2-11-5-7-12(8-6-11)13-4-3-9-14-10-13/h5-8,13-14H,2-4,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXBUCHGBFFXJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CCCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.